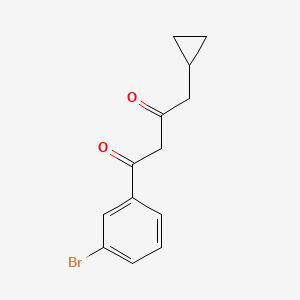

1-(3-Bromofenil)-4-ciclopropilbutano-1,3-diona

Descripción general

Descripción

The compound “1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a butane-1,3-dione group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring, and butane-1,3-dione is a four-carbon chain with carbonyl (C=O) groups at the first and third positions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyclopropyl group might be added through a cyclopropanation reaction. The butane-1,3-dione group could potentially be formed through a series of oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The bromophenyl and cyclopropyl groups are likely to add significant steric bulk . The butane-1,3-dione group, with its two carbonyl groups, would likely have a planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl groups in the butane-1,3-dione group would make those carbons susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl and cyclopropyl groups could potentially increase its hydrophobicity . The butane-1,3-dione group could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación

Farmacología: Investigación de agentes antiarrítmicos

El compuesto ha sido estudiado por su potencial como agente antiarrítmico. Se llevó a cabo un estudio farmacocinético e identificación de metabolitos de un compuesto relacionado, 1-(3′-bromofenil)-heliamina (BH), que comparte una porción bromofenilo con nuestro compuesto de interés . Esta investigación es crucial para comprender la absorción y el metabolismo de estos compuestos in vivo, lo que puede guiar futuros estudios sobre su eficacia y seguridad como medicamentos antiarrítmicos.

Química analítica: Análisis cromatográfico

En química analítica, los derivados del compuesto podrían usarse como estándares o reactivos en métodos cromatográficos. La estructura precisa permite el desarrollo de ensayos sensibles y específicos, particularmente en la cuantificación de compuestos o metabolitos similares en muestras biológicas .

Ciencia de materiales: Síntesis de nuevos materiales

El grupo bromofenilo se utiliza a menudo en la síntesis de materiales avanzados debido a su capacidad de sufrir diversas reacciones químicas. El compuesto podría ser un precursor en la creación de nuevos polímeros o copolímeros con propiedades únicas para aplicaciones industriales .

Bioquímica: Estudios de inhibición enzimática

En bioquímica, el compuesto podría utilizarse para estudiar las interacciones enzimáticas debido a su especificidad estructural. Podría actuar como un inhibidor o modulador para ciertas enzimas, proporcionando información sobre los mecanismos enzimáticos o sirviendo como un compuesto líder para el desarrollo de fármacos .

Ciencia ambiental: Degradación de contaminantes

La investigación en ciencia ambiental podría explorar el uso de este compuesto en la degradación de contaminantes. Su estructura química podría interactuar con contaminantes ambientales, ayudando a su descomposición y análisis .

Farmacocinética: Metabolismo y distribución de fármacos

Las propiedades farmacocinéticas del compuesto, como la absorción, distribución, metabolismo y excreción (ADME), son esenciales para el desarrollo de fármacos. Los estudios podrían centrarse en cómo el compuesto o sus derivados se metabolizan en el cuerpo y cómo se pueden optimizar para obtener mejores resultados terapéuticos .

Mecanismo De Acción

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione acts as a Lewis acid, which is an electron-pair donor. This compound can form a coordination complex with various molecules and can thus act as a catalyst in the synthesis of other organic compounds.

Biochemical and Physiological Effects

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong Lewis acid and thus has the potential to interact with various molecules in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Furthermore, it can be used as a catalyst in the synthesis of various organic compounds. However, it is important to note that this compound can be toxic if ingested or inhaled, and should thus be handled with care in the laboratory.

Direcciones Futuras

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has potential applications in medicinal chemistry, and thus further research is needed to explore its potential uses. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential toxicity. Other potential future directions include exploring its potential applications in other fields such as materials science and nanotechnology.

Análisis Bioquímico

Biochemical Properties

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of ROS and subsequent cellular damage . Furthermore, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase leads to the inhibition of the enzyme’s activity, resulting in increased levels of acetylcholine in the nervous system . Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may lead to the accumulation of oxidative damage in cells due to sustained inhibition of acetylcholinesterase and increased ROS levels . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and overall health significantly changes beyond a certain dosage .

Metabolic Pathways

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I metabolic reactions, such as oxidation and reduction, followed by phase II reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADITDOGEKTGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

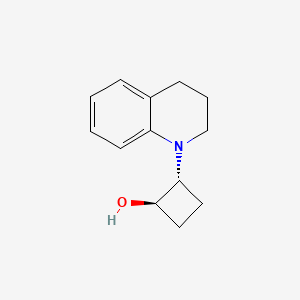

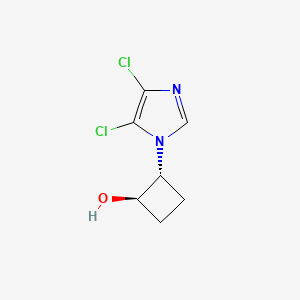

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)

![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)

![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)

![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)

![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)

![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)

![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)

![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)